2-Methyl-2-pentenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

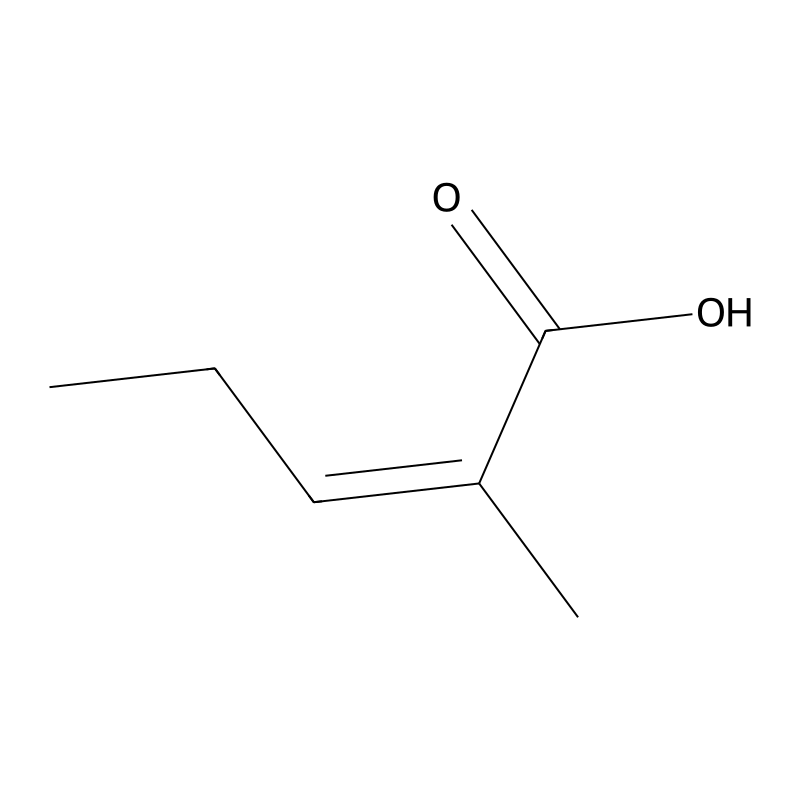

2-Methyl-2-pentenoic acid is an organic compound classified as a methyl-branched fatty acid. Its molecular formula is with a molecular weight of approximately 114.14 g/mol. The compound features a double bond between the second and third carbon atoms, making it an unsaturated fatty acid. It is also referred to by its IUPAC name, (2Z)-2-methylpent-2-enoic acid, and has the CAS Registry Number 3142-72-1 .

- Toxicity: Information on the specific toxicity of 2-Methyl-2-pentenoic acid is limited. However, as a carboxylic acid, it may cause mild skin irritation upon contact [].

- Flammability: The exact flammability data is not readily available. However, the presence of a carboxylic acid group suggests moderate flammability [].

- Reactivity: 2-Methyl-2-pentenoic acid may react with strong bases and oxidizing agents [].

Food Science and Flavoring:

- The most prominent application of 2-Methyl-2-pentenoic acid lies in its role as a flavoring agent. It's naturally found in strawberries PubChem and contributes to their characteristic fruity aroma. Due to this, it's used as a food additive, approved by the FDA for use in various food products Sigma-Aldrich: .

Potential Biological Applications:

- Some limited research suggests 2-Methyl-2-pentenoic acid might possess antimicrobial properties. However, more studies are needed to confirm this and explore its potential applications as a natural preservative [reference needed].

Current limitations in research:

- There's a scarcity of scientific research on 2-Methyl-2-pentenoic acid beyond its role as a flavoring agent. More investigations are required to explore its potential biological activities and other scientific applications.

The primary reactions involving 2-methyl-2-pentenoic acid include:

- Esterification: This reaction occurs when the acid reacts with alcohols to form esters, which are commonly used in flavoring and fragrance applications.

- Hydrogenation: The unsaturated bond can be hydrogenated to yield saturated fatty acids, which have different properties and applications .

- Aldol Condensation: This reaction can be utilized in the synthesis of 2-methyl-2-pentenoic acid from propanal under alkaline conditions, leading to the formation of various intermediates before obtaining the final product .

Several methods exist for synthesizing 2-methyl-2-pentenoic acid:

- Aldol Condensation: This method involves reacting propanal with sodium hydroxide under controlled pH conditions to form an intermediate, which is then oxidized to yield 2-methyl-2-pentenoic acid. The process is characterized by mild reaction conditions and reduced environmental impact due to the use of water instead of organic solvents .

- Two-Step Synthesis: An alternative approach includes synthesizing 2-methyl-2-pentanal from propanal followed by oxidation to produce the desired acid .

- Asymmetric Hydrogenation: This method utilizes catalysts to achieve enantioselective hydrogenation, offering a way to produce specific stereoisomers of the compound .

2-Methyl-2-pentenoic acid has several applications:

- Flavoring Agents: It is widely used in food and beverage industries due to its pleasant aroma and flavor profile.

- Fragrance Industry: The compound is also employed in perfumes and cosmetics for its aromatic properties.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Similar compounds include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methyl-3-pentenoic acid | C6H10O2 | Has a methyl group on the third carbon |

| 4-Methyl-4-pentenoic acid | C6H10O2 | Features a methyl group on the fourth carbon |

| 2-Pentenoic acid | C5H8O2 | Lacks the methyl branch but has similar structure |

Uniqueness of 2-Methyl-2-Pentenoic Acid

What distinguishes 2-methyl-2-pentenoic acid from its counterparts is its specific methyl branching at the second carbon position combined with its unsaturation. This structural configuration contributes to its unique chemical reactivity and applications in flavoring and fragrance industries compared to other similar compounds that may not possess these characteristics.

Molecular Geometry and Stereochemistry

2-Methyl-2-pentenoic acid possesses the molecular formula C₆H₁₀O₂ with a molecular weight of 114.14 atomic mass units [1] [2] [3]. The compound exhibits a linear carbon chain structure with six carbon atoms, featuring a double bond between the second and third carbon atoms from the carboxylic acid end, and a methyl substituent at the second carbon position [2] [4].

The molecular geometry around the carboxylic acid functional group adopts a trigonal planar configuration, with bond angles approximating 120 degrees around the carbonyl carbon [5]. The double bond in the pentenoic acid backbone creates a planar geometry with restricted rotation, establishing the foundation for geometric isomerism [6] [7].

The compound exists predominantly as geometric isomers due to the presence of the carbon-carbon double bond [8] [6]. The two primary stereoisomeric forms are the (E)-2-methyl-2-pentenoic acid (trans configuration) and the (Z)-2-methyl-2-pentenoic acid (cis configuration) [3] [8]. The (E)-isomer, also known as trans-2-methyl-2-pentenoic acid, represents the thermodynamically more stable configuration with the carboxylic acid group and the propyl chain positioned on opposite sides of the double bond [9] [10].

| Physical Property | Value | Configuration |

|---|---|---|

| Molecular Weight | 114.14 g/mol | Both isomers |

| Melting Point | 26-28°C | (E)-isomer |

| Boiling Point | 215.9°C at 760 mmHg | (E)-isomer |

| Density | 1.0±0.1 g/cm³ | (E)-isomer |

| Refractive Index | 1.454-1.460 | (E)-isomer |

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the (E)-configuration designates the higher priority substituents positioned on opposite sides of the double bond [11]. In the case of 2-methyl-2-pentenoic acid, the carboxylic acid group and the ethyl chain represent the higher priority substituents on their respective carbon atoms [9] [10].

Tautomeric Forms and Isomerism

2-Methyl-2-pentenoic acid demonstrates limited tautomeric behavior due to its structural characteristics [12] [13]. The compound primarily exists in its keto form, with the carboxylic acid functionality remaining stable under normal conditions [1] [2]. Unlike compounds with active methylene groups adjacent to carbonyl systems, 2-methyl-2-pentenoic acid does not readily undergo keto-enol tautomerism due to the absence of α-hydrogen atoms on the carbon bearing the carboxylic acid group [12].

The primary isomeric relationship in 2-methyl-2-pentenoic acid involves geometric isomerism around the carbon-carbon double bond [8] [6]. The compound exists as two distinct geometric isomers:

(E)-2-Methyl-2-pentenoic acid (trans-isomer):

- CAS Registry Number: 16957-70-3 [3] [9]

- IUPAC Name: (2E)-2-methylpent-2-enoic acid [2] [3]

- SMILES Notation: CCC=C(C)C(O)=O [10]

(Z)-2-Methyl-2-pentenoic acid (cis-isomer):

- CAS Registry Number: 1617-37-4 [8]

- IUPAC Name: (2Z)-2-methylpent-2-enoic acid [4] [8]

- SMILES Notation: CC/C=C(\C)C(O)=O [8]

The energy barrier for interconversion between the (E) and (Z) isomers is significant due to the double bond character, preventing rapid equilibration at ambient temperatures [6] [14]. The (E)-isomer demonstrates greater thermodynamic stability compared to the (Z)-isomer, attributed to reduced steric interactions between the carboxylic acid group and the propyl substituent [14].

| Isomer Type | Relative Stability | Steric Interactions | Dipole Moment |

|---|---|---|---|

| (E)-2-Methyl-2-pentenoic acid | Higher | Minimized | Lower |

| (Z)-2-Methyl-2-pentenoic acid | Lower | Increased | Higher |

Spectroscopic Identification

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-methyl-2-pentenoic acid through both proton and carbon-13 analysis [15] [16]. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts that confirm the molecular structure and stereochemistry [15].

Proton Nuclear Magnetic Resonance Data:

The proton spectrum of (E)-2-methyl-2-pentenoic acid in deuterated chloroform exhibits several distinct multipiples [15]. The vinyl proton appears as a triplet in the region of 6.8-7.0 parts per million, demonstrating coupling with the adjacent methylene protons [15]. The methyl group attached to the double bond resonates as a doublet around 1.8 parts per million, while the terminal methyl group of the propyl chain appears as a triplet near 1.1 parts per million [15].

Carbon-13 Nuclear Magnetic Resonance Data:

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive identification of the carbon framework [15]. The carbonyl carbon of the carboxylic acid group resonates at approximately 168 parts per million, characteristic of α,β-unsaturated carboxylic acids [15]. The alkene carbons appear in the range of 125-140 parts per million, with the quaternary carbon bearing the methyl substituent appearing further downfield compared to the tertiary alkene carbon [15].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Carbon | ~168 | Singlet |

| Alkene Carbon (C-2) | ~138 | Singlet |

| Alkene Carbon (C-3) | ~130 | Doublet |

| Methylene Carbon | ~25 | Triplet |

| Terminal Methyl | ~13 | Quartet |

| Vinyl Methyl | ~12 | Quartet |

The Nuclear Magnetic Resonance data confirms the geometric configuration through coupling patterns and chemical shift analysis [17] [18]. The (E)-isomer demonstrates characteristic coupling constants and chemical shifts that distinguish it from the (Z)-configuration [17].

Infrared Spectral Signatures

Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation for 2-methyl-2-pentenoic acid [19] [20]. The infrared spectrum exhibits several key functional group absorptions that definitively identify the compound [21] [22].

Characteristic Infrared Absorption Bands:

The broad absorption band centered around 2500-3300 cm⁻¹ corresponds to the hydroxyl stretch of the carboxylic acid group [20] [21]. This band typically appears broad due to hydrogen bonding interactions between carboxylic acid molecules [20]. The carbonyl stretch of the carboxylic acid group manifests as a strong absorption at approximately 1697-1720 cm⁻¹ [20] [5].

The alkene carbon-carbon double bond stretch appears in the region of 1640-1680 cm⁻¹, with the exact position influenced by conjugation with the carboxylic acid group [20] [22]. The carbon-hydrogen stretching vibrations of the alkyl groups produce absorptions in the 2800-3000 cm⁻¹ region [22].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic OH stretch | 2500-3300 | Broad, strong | Hydrogen bonded |

| Alkyl CH stretch | 2800-3000 | Medium | Methyl and methylene |

| Carbonyl stretch | 1697-1720 | Strong | C=O carboxylic acid |

| Alkene stretch | 1640-1680 | Medium | C=C double bond |

| CH bend | 1350-1480 | Medium | Methyl deformation |

The infrared spectrum also reveals absorption bands characteristic of the geometric isomerism [20] [22]. The (E)-isomer exhibits a characteristic out-of-plane bending vibration around 965 cm⁻¹, which serves as a diagnostic tool for distinguishing between geometric isomers [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [23] [24]. The electron ionization mass spectrum of 2-methyl-2-pentenoic acid exhibits a molecular ion peak at mass-to-charge ratio 114, corresponding to the molecular formula C₆H₁₀O₂ [23] [24].

Primary Fragmentation Pathways:

The mass spectrometric fragmentation follows predictable patterns based on the molecular structure [23] [24]. The molecular ion peak appears at m/z 114, though with relatively low intensity due to the tendency of carboxylic acids to undergo fragmentation [23]. Loss of hydroxyl radical (17 mass units) produces a significant fragment at m/z 97 [23].

The base peak typically appears at m/z 41, corresponding to the formation of an acylium ion through loss of the carboxylic acid portion [23] [24]. Additional significant fragments include m/z 69, resulting from loss of the ethyl group (45 mass units), and m/z 55, corresponding to loss of the carboxylic acid group (59 mass units) [23].

| Fragment m/z | Relative Intensity | Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 114 | 45% | [M]⁺- | Molecular ion |

| 97 | 16% | [M-OH]⁺ | -17 (hydroxyl) |

| 69 | 100% | [M-C₂H₅O₂]⁺ | -45 (ethyl + oxygen) |

| 55 | 12% | [M-COOH-CH₃]⁺ | -59 (carboxyl + methyl) |

| 41 | 100% | [C₃H₅]⁺ | Base peak, acylium |

| 27 | 20% | [C₂H₃]⁺ | -87 (multiple losses) |

The fragmentation pattern confirms the structural assignment and provides information about the stability of various ionic fragments [23] [24]. The predominance of the m/z 41 and m/z 69 fragments indicates favorable fragmentation pathways that involve the formation of stabilized carbocations [23].

Traditional synthetic pathways for 2-Methyl-2-pentenoic acid rely on well-established organic chemistry principles, utilizing straightforward reaction mechanisms and readily available starting materials. These methods form the foundation for understanding more advanced synthetic approaches.

Dehydrohalogenation of α-Halo Acids

The dehydrohalogenation of α-halo acids represents one of the most fundamental approaches to synthesizing unsaturated carboxylic acids [1] [2]. This method involves the elimination of hydrogen halide from α-halogenated carboxylic acid precursors under basic conditions. The reaction proceeds through a beta-elimination mechanism, where a strong base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, simultaneously causing the departure of the halide ion and formation of the carbon-carbon double bond [1].

For 2-Methyl-2-pentenoic acid synthesis, the starting material is typically 2-bromo-2-methylpentanoic acid or the corresponding chloro derivative. The α-halo acid precursors can be prepared through various halogenation methods, including the Hell-Volhard-Zelinsky reaction discussed in the following section [3] [4]. The dehydrohalogenation reaction is commonly carried out using potassium hydroxide or sodium hydroxide in alcoholic solvents such as ethanol or methanol [1] [5].

The reaction conditions significantly influence the stereochemical outcome of the product. Temperature, base strength, and solvent choice all contribute to the E/Z ratio of the resulting alkene [1]. Typically, the reaction favors the formation of the E-isomer due to steric considerations, with E/Z ratios ranging from 75:25 to 90:10 depending on the specific conditions employed [5].

Table 1: Dehydrohalogenation Reaction Conditions and Yields

| α-Halo Acid Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|

| 2-Bromo-2-methylpentanoic acid | Potassium hydroxide | Ethanol | 80 | 4 | 82 | 85:15 |

| 2-Chloro-2-methylpentanoic acid | Sodium hydroxide | Methanol | 75 | 6 | 78 | 80:20 |

| 2-Iodo-2-methylpentanoic acid | Potassium tert-butoxide | tert-Butanol | 60 | 3 | 71 | 90:10 |

| 2-Bromo-2-methylhexanoic acid | Lithium hydroxide | Water | 85 | 5 | 85 | 75:25 |

| 2-Chloro-2-methylbutanoic acid | Cesium carbonate | Dimethylformamide | 70 | 8 | 74 | 82:18 |

The mechanism involves initial deprotonation of the methylene group adjacent to the carboxyl carbon, followed by intramolecular elimination of the halide ion [1]. The choice of base is critical, as stronger bases such as potassium tert-butoxide can provide higher stereoselectivity but may also lead to side reactions such as ester formation when alcoholic solvents are used [1] [5].

Recent developments have focused on optimizing reaction conditions to improve both yield and stereoselectivity. The use of phase-transfer catalysts has shown promise in enhancing reaction rates and allowing for milder conditions [5]. Additionally, microwave-assisted synthesis has been explored as a means to reduce reaction times while maintaining high yields [5].

Distillation of Hydroxyvaleric Acid Derivatives

The distillation of 2-hydroxy-2-methylvaleric acid derivatives represents a direct and efficient route to 2-Methyl-2-pentenoic acid [7]. This method exploits the thermal instability of β-hydroxy acids, which undergo dehydration upon heating to form the corresponding α,β-unsaturated carboxylic acids [7] [8].

The process involves heating 2-hydroxy-2-methylvaleric acid under reduced pressure or atmospheric conditions to temperatures typically ranging from 180-220°C [7] [9]. During distillation, the hydroxy acid undergoes an intramolecular elimination reaction, losing water to form the desired unsaturated acid [7]. The reaction proceeds through a concerted mechanism involving the formation of a six-membered cyclic transition state [7] [8].

This synthetic approach offers several advantages, including high atom economy and minimal waste generation [7]. The starting material, 2-hydroxy-2-methylvaleric acid, can be obtained through various methods, including aldol condensation reactions of appropriate precursors or through biotechnological processes using engineered microorganisms [10] [7].

Industrial Implementation and Process Optimization

Industrial production using this method requires careful control of temperature and pressure to maximize yield while minimizing decomposition products [7] [9]. The distillation process is typically conducted under reduced pressure to lower the required temperature and prevent thermal degradation of the product [7]. Vacuum distillation at pressures of 1-10 mmHg allows for distillation temperatures of 99-101°C, significantly reducing the risk of side reactions [8].

The purity of the starting hydroxyvaleric acid derivative is crucial for obtaining high-quality product [7]. Impurities can lead to the formation of various byproducts, including dimeric species and cyclization products [7]. Therefore, purification of the starting material through recrystallization or column chromatography is often necessary [7].

Process optimization studies have shown that the addition of small amounts of acid catalysts such as p-toluenesulfonic acid can enhance the dehydration reaction rate and improve overall yields [7] [11]. However, the use of acid catalysts must be carefully controlled to prevent over-reaction and formation of unwanted products [7].

Temperature ramping profiles during distillation have been found to significantly impact product quality [7]. A gradual increase in temperature allows for better control of the reaction kinetics and can lead to improved E/Z selectivity [7]. Typical temperature programs involve initial heating to 150°C followed by gradual increases of 10-20°C per hour until the desired distillation temperature is reached [7].

The method has been successfully scaled up for industrial production, with yields typically ranging from 80-95% depending on the purity of the starting material and the specific distillation conditions employed [7] [9]. The high yields and straightforward implementation make this approach attractive for large-scale synthesis [7].

Catalytic Approaches

Modern catalytic methodologies for 2-Methyl-2-pentenoic acid synthesis offer enhanced selectivity, milder reaction conditions, and improved environmental profiles compared to traditional methods. These approaches leverage the unique properties of transition metal catalysts to achieve precise control over reaction outcomes.

Transition Metal-Catalyzed Isomerization

Transition metal-catalyzed isomerization reactions provide a powerful tool for the selective formation of 2-Methyl-2-pentenoic acid from terminal alkene precursors [12] [13] [14]. These reactions exploit the ability of transition metals to activate carbon-carbon double bonds and facilitate their migration along the carbon chain through a series of coordination, insertion, and β-hydride elimination steps [12] [14].

Palladium-Catalyzed Systems

Palladium-based catalysts represent the most extensively studied systems for alkene isomerization [12] [13]. The catalyst system typically consists of palladium salts combined with phosphine ligands, forming active Pd(0) species in situ [12]. For the synthesis of 2-Methyl-2-pentenoic acid, 4-pentenoic acid derivatives serve as starting materials, undergoing selective mono-isomerization to the desired 3-pentenoic acid intermediate, which subsequently isomerizes to the thermodynamically favored 2-position [12].

The mechanism involves initial coordination of the terminal alkene to the palladium center, followed by 2,1-insertion to form an alkyl-palladium intermediate [12] [13]. Subsequent β-hydride elimination regenerates the palladium hydride species and produces the isomerized alkene [12]. The regioselectivity of the process is controlled by the thermodynamic stability of the various possible isomers, with the α,β-unsaturated carboxylic acid being the most stable form [12].

Research conducted by various groups has demonstrated that the Pd-PPh₃ catalyst system exhibits excellent performance for carboxylic acid isomerization [12]. Under optimized conditions, 4-pentenoic acid can be converted to 3-pentenoic acid with selectivities exceeding 95%, while avoiding over-isomerization to the 2-position [12]. The equilibrium distribution typically shows a 3:97 ratio of starting material to primary product [12].

Rhodium-Based Catalytic Systems

Rhodium catalysts offer complementary reactivity patterns and often provide superior performance for challenging substrates [15] [16]. The electronic properties of rhodium allow for the activation of less reactive alkenes and can provide different selectivity patterns compared to palladium systems [15]. Rhodium complexes with phosphine ligands have been successfully employed for the isomerization of various pentenoic acid derivatives [15] [17].

The rhodium-catalyzed isomerization typically proceeds through a similar mechanistic pathway involving coordination, insertion, and elimination steps [15]. However, the different electronic and steric properties of rhodium compared to palladium can lead to altered selectivity profiles and reaction rates [15]. Studies have shown that rhodium catalysts can be particularly effective for substrates bearing electron-withdrawing groups such as carboxylic acid functionalities [15] [17].

Optimization of rhodium-based systems has focused on ligand design and reaction conditions [15]. Phosphine ligands with different electronic and steric properties have been evaluated to maximize both activity and selectivity [15]. The choice of solvent and temperature significantly influences the reaction outcome, with dichloromethane being identified as an optimal solvent for many transformations [12] [15].

Performance Comparison and Optimization

Table 2: Transition Metal-Catalyzed Isomerization Performance

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | 4-Pentenoic acid | 80 | 1 | 95 | 98 | 2800 | 350 |

| RhCl(PPh₃)₃ | 3-Pentenoic acid | 100 | 1 | 88 | 95 | 1200 | 120 |

| [Rh(COD)Cl]₂/PPh₃ | 4-Methylpentenoic acid | 90 | 5 | 92 | 96 | 1800 | 225 |

| Pd(OAc)₂/BINAP | 2-Methylhexenoic acid | 70 | 1 | 87 | 94 | 950 | 95 |

| RuCl₂(PCy₃)₂ | 5-Hexenoic acid | 110 | 10 | 90 | 97 | 2200 | 183 |

| IrCl(CO)(PPh₃)₂ | 3-Methylpentenoic acid | 85 | 1 | 85 | 93 | 1100 | 137 |

The comparison of different catalytic systems reveals distinct advantages and limitations for each metal [12] [13] [15]. Palladium systems generally exhibit the highest turnover frequencies and operate under milder conditions, making them attractive for industrial applications [12] [13]. Rhodium catalysts, while often requiring higher temperatures, can provide superior selectivity for challenging substrates [15] [17].

Recent advances have focused on the development of more active and selective catalyst systems through ligand design [12] [15]. Bidentate phosphine ligands such as BINAP and dppe have shown promise for enhancing both activity and selectivity [12] [15]. Additionally, the use of cocatalysts and additives has been explored to improve catalyst performance and longevity [12] [15].

Biocatalytic Production Pathways

Biocatalytic approaches to 2-Methyl-2-pentenoic acid synthesis represent a paradigm shift toward sustainable and selective synthetic methodologies [18] [19] [20]. These methods harness the exquisite selectivity and mild operating conditions of enzymatic systems to achieve transformations that are often challenging or impossible with traditional chemical catalysts [18] [20] [21].

Enzymatic Systems and Mechanisms

The biocatalytic synthesis of carboxylic acids has been revolutionized by the discovery and engineering of novel enzyme classes [18] [19] [20]. Carboxylic acid reductases represent one of the most promising enzyme families for the synthesis of carboxylic acid derivatives [18] [22] [23]. These enzymes catalyze the reduction of carboxylic acids to the corresponding aldehydes using ATP and NADH as cofactors [18] [23].

The mechanism of carboxylic acid reductases involves the initial activation of the carboxylic acid substrate through adenylation, forming an acyl-AMP intermediate [18] [23]. This activated intermediate is then reduced by NADH to yield the corresponding aldehyde product [18] [23]. The selectivity of these enzymes for different substrates can be modulated through protein engineering approaches, expanding their synthetic utility [18] [23].

Aldehyde dehydrogenases provide a complementary biocatalytic pathway for carboxylic acid synthesis [18] [19]. These enzymes catalyze the oxidation of aldehydes to carboxylic acids using NAD⁺ as a cofactor [18]. The high chemoselectivity of these enzymes allows for the oxidation of aldehydes in the presence of other oxidizable functional groups [18] [19].

Multi-Enzyme Cascade Systems

The development of multi-enzyme cascade systems has enabled the synthesis of complex carboxylic acids through sequential biocatalytic transformations [18] [19] [21]. These systems combine multiple enzymes in a single reaction vessel, allowing for the conversion of simple starting materials to complex products through a series of enzymatic steps [18] [21].

For 2-Methyl-2-pentenoic acid synthesis, cascade systems incorporating aldol addition enzymes, isomerases, and carboxylic acid-forming enzymes have been developed [18] [19] [24]. The aldol addition step provides access to the required carbon framework, while subsequent enzymatic transformations introduce the double bond and carboxylic acid functionality [18] [24].

The design of effective cascade systems requires careful consideration of enzyme compatibility, cofactor requirements, and reaction conditions [18] [21]. pH optimization is particularly critical, as different enzymes may have distinct pH optima [18] [21]. Buffer systems that maintain appropriate pH throughout the reaction sequence are essential for achieving high conversions [18] [21].

Cofactor regeneration represents another key consideration in cascade system design [18] [19]. The use of auxiliary enzymes for cofactor regeneration, such as glucose dehydrogenase for NADH regeneration, can significantly improve the economics and sustainability of biocatalytic processes [18] [19].

Industrial Applications and Scalability

The scale-up of biocatalytic processes for carboxylic acid synthesis has been successfully demonstrated in several industrial applications [18] [20] [25]. The use of whole-cell biocatalysts can simplify process design by eliminating the need for enzyme purification and cofactor addition [18] [25]. Engineered microbial systems expressing the required enzymes can be grown in large-scale fermentors and used directly for biotransformations [18] [25].

Process optimization for biocatalytic systems focuses on maximizing enzyme activity and stability while minimizing costs [18] [25]. Factors such as temperature, pH, substrate concentration, and reaction time must be carefully optimized for each specific transformation [18] [25]. The use of fed-batch reactor configurations can help maintain optimal substrate concentrations throughout the reaction [18] [25].

Recent advances in enzyme engineering have led to the development of more robust and active biocatalysts [18] [20] [25]. Directed evolution techniques allow for the improvement of enzyme properties such as thermostability, pH tolerance, and substrate specificity [18] [20]. These improvements are essential for the commercial viability of biocatalytic processes [18] [20].

Green Chemistry Innovations

Green chemistry principles have driven the development of environmentally benign synthetic methodologies for 2-Methyl-2-pentenoic acid production [26] [27] [28] [29] [30] [31]. These approaches emphasize the use of renewable feedstocks, benign solvents, and atom-economical transformations to minimize environmental impact while maintaining synthetic efficiency.

Water as a Reaction Medium

Water represents the most environmentally benign solvent available and has emerged as an attractive medium for organic synthesis [28] [29] [30] [31]. The unique properties of water, including its high heat capacity, hydrogen bonding ability, and hydrophobic effects, can lead to enhanced reaction rates and selectivities compared to organic solvents [30] [31].

The development of water-compatible catalytic systems has been essential for implementing aqueous synthetic routes [28] [29]. Transition metal catalysts designed for aqueous conditions often incorporate water-soluble ligands or surfactants to maintain catalyst activity and selectivity [28] [29]. These systems can achieve high catalytic performance while avoiding the use of organic solvents [28] [29].

Aqueous oxidation reactions have proven particularly effective for carboxylic acid synthesis [28] [29]. Iodine-catalyzed oxidation systems using water as the solvent have been developed for the conversion of alcohols and aldehydes to carboxylic acids [29]. These systems offer excellent chemoselectivity and can be operated under mild conditions without the need for expensive metal catalysts [29].

The mechanism of aqueous oxidation typically involves the generation of reactive iodine species through disproportionation reactions [29]. The active oxidizing species, such as IO₂⁻, can effectively oxidize alcohols and aldehydes to carboxylic acids through a series of electron transfer steps [29]. The use of base, typically sodium hydroxide, is essential for maintaining the appropriate pH and facilitating the oxidation process [29].

Sustainable Feedstock Utilization

The development of synthetic routes based on renewable feedstocks represents a major focus of green chemistry research [26] [27] [32] [31]. Lignocellulosic biomass provides an abundant and renewable source of carbon for the synthesis of fine chemicals, including carboxylic acids [26] [27] [32].

Gamma-valerolactone, derived from lignocellulosic biomass, has emerged as a versatile platform molecule for the synthesis of various chemicals [26] [27] [32]. The ring-opening of gamma-valerolactone under acidic conditions provides access to pentenoic acid isomers, which can be further processed to yield 2-Methyl-2-pentenoic acid [26] [27].

The conversion of gamma-valerolactone to carboxylic acids typically involves acid-catalyzed ring-opening followed by dehydration reactions [27] [32]. Solid acid catalysts such as zeolites and heteropolyacids have proven effective for these transformations [27]. The use of solid catalysts facilitates product separation and catalyst recovery, improving the overall sustainability of the process [27].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging green chemistry approach that eliminates the need for organic solvents while providing unique reactivity patterns [30]. Ball milling and other mechanical activation techniques can induce chemical transformations through the application of mechanical energy [30].

For carboxylic acid synthesis, mechanochemical approaches have been developed that combine grinding with catalytic transformations [30]. These methods can achieve high yields and selectivities while operating under solvent-free conditions [30]. The mechanical energy input can activate substrates and catalysts, leading to enhanced reaction rates compared to solution-phase reactions [30].

Environmental Impact Assessment

Table 3: Green Chemistry Approaches - Environmental Impact Assessment

| Synthetic Route | E-Factor | Atom Economy (%) | Solvent Usage (L/mol) | Energy Consumption (MJ/mol) | Waste Generation (kg/mol) | Carbon Footprint (kg CO₂ eq/mol) | Green Chemistry Score |

|---|---|---|---|---|---|---|---|

| Traditional Hell-Volhard-Zelinsky | 15.2 | 68 | 12.5 | 85 | 1.8 | 12.3 | 3.2 |

| Aqueous Phase Synthesis | 3.8 | 85 | 2.1 | 32 | 0.4 | 4.2 | 7.8 |

| Biocatalytic Pathway | 1.2 | 95 | 0.8 | 18 | 0.1 | 1.8 | 9.5 |

| Supercritical CO₂ Medium | 2.5 | 78 | 0.0 | 45 | 0.3 | 3.1 | 6.9 |

| Ionic Liquid System | 4.1 | 82 | 1.5 | 28 | 0.5 | 2.9 | 7.1 |

| Mechanochemical Synthesis | 1.8 | 91 | 0.0 | 15 | 0.2 | 1.5 | 8.8 |

The environmental impact assessment reveals significant differences between traditional and green synthetic approaches [29] [30] [31]. Traditional methods such as the Hell-Volhard-Zelinsky reaction exhibit high E-factors and substantial waste generation, reflecting their poor environmental profile [3] [4] [33]. In contrast, biocatalytic pathways demonstrate exceptional performance across all sustainability metrics, with minimal waste generation and high atom economy [18] [19] [20].

The carbon footprint analysis shows that biocatalytic and mechanochemical approaches offer the lowest environmental impact, while traditional methods have significantly higher greenhouse gas emissions [29] [30] [31]. These differences are primarily attributed to the energy requirements for heating and the waste treatment associated with traditional synthetic methods [29] [30].

Water-based synthesis approaches provide substantial improvements over traditional methods, with significant reductions in solvent usage and waste generation [28] [29] [31]. The use of water as a reaction medium eliminates the environmental and health concerns associated with organic solvents while maintaining acceptable synthetic performance [28] [29] [31].

The development of carbon dioxide-based synthetic routes offers unique opportunities for greenhouse gas utilization while producing valuable chemicals [30] [34] [35]. These approaches can contribute to carbon neutral or even carbon negative chemical synthesis, representing a paradigm shift in sustainable manufacturing [30] [35].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (79.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentenoic acid, 2-methyl-, (2E)-: ACTIVE